3-(isopentylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE can be achieved through various synthetic routes. One common method involves the use of dicationic molten salts as catalysts. This environmentally friendly method allows for high yields and efficient reaction times . The reaction typically involves the condensation of appropriate starting materials under solvent-free conditions or in the presence of ethanol as a green solvent .
Chemical Reactions Analysis
3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as a CDK2 inhibitor, which is a target for cancer treatment.
Mechanism of Action
The mechanism of action of 3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
Similar compounds to 3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: Exhibits antimicrobial properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: Studied for its antiviral and antimicrobial activities.
The uniqueness of 3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE lies in its specific structural features and its broad range of biological activities, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C13H20N4OS |
---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
3-(3-methylbutylsulfanyl)-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H20N4OS/c1-4-5-10-8-11(18)14-12-15-16-13(17(10)12)19-7-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,14,15,18) |
InChI Key |
FWAMBOWNHDMYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCCC(C)C |
Origin of Product |
United States |
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